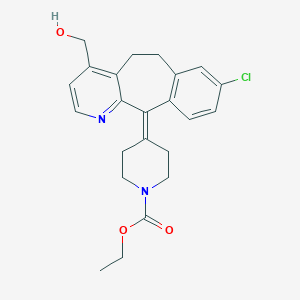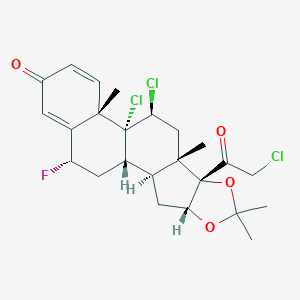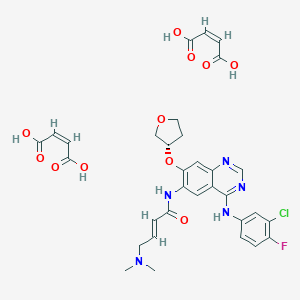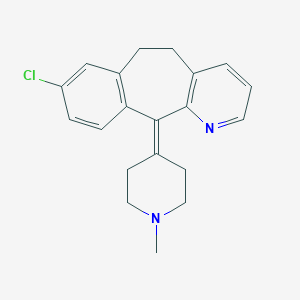
甲磺酸卡莫司他
描述
Camostat Mesylate, also known as Foipan or FOY-305, is a synthetic serine protease inhibitor . It was first approved in Japan in January 2006 . It has been used to treat chronic pancreatitis and drug-induced lung injury . It is also being investigated as a potential treatment for COVID-19 .
Molecular Structure Analysis
The molecular formula of Camostat Mesylate is C20H22N4O5 . The molecular weight is 398.4125 . For a more detailed molecular structure, you may refer to resources like DrugBank .
Physical And Chemical Properties Analysis
The molecular weight of Camostat Mesylate is 494.52 . Unfortunately, the search results do not provide more detailed physical and chemical properties.
科学研究应用
- Camostat mesylate has emerged as a promising treatment option for COVID-19. In vitro experiments have demonstrated its efficacy against SARS-CoV-2, the virus responsible for COVID-19. It inhibits virus-cell membrane fusion, thereby preventing viral replication .
- Clinical trials have evaluated its safety and pharmacokinetics after single-dose administration in healthy adults. No safety issues were observed, and pharmacokinetic characteristics were identified .
- Effective in treating dibutyltin dichloride-induced rat pancreatic fibrosis by inhibiting the activity of pancreatic stellate cells .
- In obese mice, camostat mesylate decreased food intake, body weight, blood glucose, and liver weight. It also reduced lipidosis and increased FGF21 expression .
- Camostat mesylate effectively inhibits TMPRSS2, a serine protease used by SARS-CoV-2 for viral S-protein priming and cell entry .
COVID-19 Treatment
Pancreatic Fibrosis
Obesity and Metabolic Disorders
TMPRSS2 Inhibition
Predictive Modeling
未来方向
属性
IUPAC Name |
[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEKIHNIDBATFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020238 | |
| Record name | Camostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camostat mesylate | |
CAS RN |
59721-29-8 | |
| Record name | Camostat mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMOSTAT MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Camostat Mesylate's primary mechanism of action?
A1: Camostat Mesylate is a serine protease inhibitor that primarily targets transmembrane protease serine 2 (TMPRSS2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TMPRSS2 is a host cell surface protease essential for the entry of certain viruses, including SARS-CoV-2, into host cells [, , , , , ].
Q2: How does Camostat Mesylate inhibit TMPRSS2?
A2: Camostat Mesylate is hydrolyzed by TMPRSS2, and the cleaved molecule covalently binds to Ser195 within the protease's active site, effectively blocking its enzymatic activity [, ]. This inhibition prevents the priming of viral spike proteins, a crucial step for viral entry into host cells.
Q3: What are the downstream effects of Camostat Mesylate inhibiting TMPRSS2?
A3: By inhibiting TMPRSS2, Camostat Mesylate prevents the cleavage of viral spike proteins, which is necessary for the fusion of the virus with the host cell membrane [, , , , , , , ]. This effectively blocks viral entry into host cells and subsequent viral replication.
Q4: Does Camostat Mesylate target other proteases besides TMPRSS2?
A4: Yes, Camostat Mesylate exhibits broad-spectrum serine protease inhibition, targeting other proteases like prostasin, matriptase, furin, plasmin, and trypsin [, , , , ]. This broad activity suggests potential applications beyond antiviral therapy.
Q5: What is the role of GBPA, a metabolite of Camostat Mesylate, in its antiviral activity?
A5: GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) is the active metabolite of Camostat Mesylate and demonstrates similar, albeit slightly reduced, inhibitory activity against TMPRSS2 compared to the parent compound []. Importantly, GBPA reaches significant concentrations in serum after clinically approved Camostat Mesylate doses, suggesting it contributes to the overall antiviral effect [, ].
Q6: What is the molecular formula and weight of Camostat Mesylate?
A6: The molecular formula of Camostat Mesylate is C20H29N5O5S•CH4O3S. Its molecular weight is 547.68 g/mol.
Q7: Does Camostat Mesylate exhibit any catalytic properties itself?
A7: Camostat Mesylate is primarily a protease inhibitor, meaning it blocks the catalytic activity of target enzymes rather than possessing its own catalytic properties.
Q8: Beyond antiviral applications, what other therapeutic uses are being explored for Camostat Mesylate?
A9: Due to its serine protease inhibition, Camostat Mesylate is being investigated for treating various conditions, including chronic pancreatitis, reflux esophagitis, diabetic nephropathy, and cystic fibrosis [, , , , , ].
Q9: Have computational chemistry methods been used to study Camostat Mesylate?
A10: Yes, molecular docking studies have been employed to investigate the interaction of Camostat Mesylate and its derivatives with TMPRSS2 and other proteases [, , , , , ]. These studies help visualize the binding mode and predict potential inhibitors.
Q10: Are there structure-activity relationship (SAR) studies for Camostat Mesylate analogs?
A11: While specific SAR studies are not extensively described in the provided research, some studies highlight structural modifications of Camostat Mesylate, like its derivative FOY-251, for improving stability or targeting specific applications [, ].
Q11: What are the typical formulation strategies for Camostat Mesylate?
A12: Camostat Mesylate is clinically available as an oral drug [, , , ]. Studies also explore its incorporation into biodegradable microspheres for sustained release []. Further research might focus on formulations enhancing its bioavailability or targeting specific tissues.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Camostat Mesylate?
A13: Camostat Mesylate undergoes rapid hydrolysis in vivo, primarily to GBPA and GBA []. It's predominantly excreted renally, with minimal parent drug detected in plasma after administration [, ]. Tissue distribution studies in animals indicate rapid distribution to various organs, including the liver and kidneys [].
Q13: What is the in vivo efficacy of Camostat Mesylate against SARS-CoV-2?
A14: Preclinical studies using mouse models of COVID-19 demonstrate that Camostat Mesylate can reduce viral load, weight loss, and mortality []. These findings provide promising evidence for its potential as a COVID-19 therapeutic.
Q14: Are there any clinical trials investigating the use of Camostat Mesylate for treating COVID-19?
A15: Yes, several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of Camostat Mesylate in COVID-19 patients [, , , , , ].
Q15: What are the current strategies for delivering Camostat Mesylate to target tissues?
A18: Currently, oral administration is the standard route for Camostat Mesylate delivery [, , , ]. Research into alternative delivery methods, such as biodegradable microspheres for sustained release, is ongoing []. Future studies might focus on targeted delivery strategies to enhance efficacy and minimize potential side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





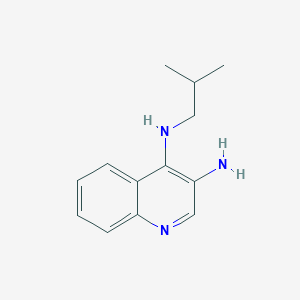
![1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide](/img/structure/B194699.png)
![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)

![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)
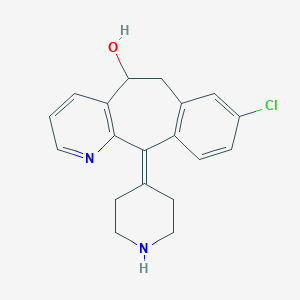

![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)
